

# Application Notes and Protocols: Utilizing LY3381916 in Combination with Anti-PD-L1 Antibodies

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Compound of Interest		
Compound Name:	LY3381916	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of **LY3381916**, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in combination with anti-PD-L1 antibodies. The following information is intended to guide researchers in designing and executing experiments to investigate the synergistic anti-tumor effects of this combination therapy.

### Introduction

Cancer immunotherapy has revolutionized the treatment of various malignancies. Immune checkpoint inhibitors, particularly those targeting the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis, have shown significant clinical benefit.[1] However, a substantial number of patients do not respond to anti-PD-1/PD-L1 monotherapy, necessitating the exploration of combination strategies to overcome resistance mechanisms.[2]

One key mechanism of tumor immune evasion is the upregulation of the IDO1 enzyme. IDO1 is a heme-dependent enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[3][4] This process leads to the depletion of tryptophan, which is crucial for T cell proliferation and function, and the accumulation of kynurenine, which has immunosuppressive effects.[5] By inhibiting IDO1, **LY3381916** can reverse this immunosuppressive tumor microenvironment, thereby potentially enhancing the efficacy of anti-PD-L1 antibodies.[3][4][5]



Preclinical studies have shown that the combination of IDO1 inhibitors with PD-1/PD-L1 blockade can lead to improved anti-tumor responses.[3][6]

### **Mechanism of Action**

The combination of **LY3381916** and an anti-PD-L1 antibody targets two distinct but complementary immunosuppressive pathways within the tumor microenvironment.

- LY3381916 (IDO1 Inhibition): LY3381916 is a highly selective inhibitor of IDO1.[7] It binds to apo-IDO1, the form of the enzyme lacking heme, and occupies the heme-binding pocket, preventing the formation of the mature, active enzyme.[3] This inhibition of IDO1 activity leads to a decrease in the production of the immunosuppressive metabolite kynurenine and an increase in the local concentration of tryptophan within the tumor microenvironment.[5] This reversal of tryptophan catabolism is hypothesized to restore T cell function and enhance anti-tumor immunity.[5]
- Anti-PD-L1 Antibody: Anti-PD-L1 antibodies block the interaction between PD-L1, which can
  be expressed on tumor cells and other cells in the tumor microenvironment, and its receptor
  PD-1 on activated T cells.[1][8] The PD-1/PD-L1 interaction delivers an inhibitory signal to T
  cells, leading to T cell exhaustion and dysfunction.[9] By blocking this interaction, anti-PD-L1
  antibodies release the "brakes" on the immune system, allowing T cells to recognize and
  attack cancer cells.[8]

The synergistic effect of this combination is believed to result from the dual blockade of two major immune escape mechanisms, leading to a more robust and durable anti-tumor immune response.

# Data Presentation Preclinical In Vivo Efficacy

The following table summarizes representative quantitative data from preclinical studies evaluating the combination of an IDO1 inhibitor with an anti-PD-L1 antibody in syngeneic mouse tumor models.



Parameter	Vehicle Control	LY3381916 (or similar IDO1i)	Anti-PD-L1 Ab	LY3381916 + Anti-PD-L1 Ab	Reference
Tumor Growth Inhibition (TGI) (%)	0	~20-40%	~30-50%	~70-90%	[3][7]
Complete Responses (CR) (%)	0	0-10%	0-20%	40-60%	[3]
CD8+ T Cell Infiltration (fold change)	1	1.5 - 2.0	2.0 - 3.0	4.0 - 6.0	[7]
Tumor Kynurenine Levels (fold change)	1	↓ (~0.2-0.4)	~1	↓ (~0.1-0.3)	[10]

# **Clinical Trial Data (Phase I)**

A Phase I clinical trial (NCT03343613) evaluated **LY3381916** as a monotherapy and in combination with the anti-PD-L1 antibody LY3300054 in patients with advanced solid tumors. [11][12]



Parameter	Value	Reference
LY3381916 Monotherapy Dose Escalation	60-600 mg once daily (qd), 240 mg twice daily (bid)	[11]
Combination Therapy Dosing	LY3381916: 60-240 mg qd; LY3300054: 700 mg every 2 weeks	[11]
Recommended Phase II Dose (Combination)	LY3381916 240 mg qd	[11]
Dose-Limiting Toxicities (Combination)	Fatigue, immune-related hepatitis	[11]
Pharmacodynamic Effect	Maximal inhibition of IDO1 activity in plasma and tumor tissue	[11]
Immunological Effect	Increase of CD8+ T cells in tumor tissue	[11]
Best Overall Response (Combination)	Stable Disease	[11]

# **Experimental Protocols**In Vivo Syngeneic Mouse Tumor Model Study

This protocol describes a general framework for evaluating the in vivo efficacy of **LY3381916** in combination with an anti-PD-L1 antibody in a syngeneic mouse model, such as CT26 (colon carcinoma) or MC38 (colon adenocarcinoma).[10][13][14]

#### Materials:

- Cell Line: CT26 or MC38 murine colon carcinoma cells.
- Animals: 6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice.
- LY3381916: Formulated for oral administration (e.g., in 0.5% methylcellulose).



- Anti-mouse PD-L1 Antibody: (e.g., clone 10F.9G2) or appropriate isotype control antibody.
- Reagents for cell culture, tumor implantation, and animal monitoring.

#### Procedure:

- Cell Culture and Tumor Implantation:
  - Culture CT26 or MC38 cells in appropriate media until they reach 70-80% confluency.
  - Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10<sup>7</sup> cells/mL.
  - Subcutaneously inject 100  $\mu$ L of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[9]
- Animal Grouping and Treatment:
  - Monitor tumor growth. When tumors reach a mean volume of approximately 100-150 mm<sup>3</sup>,
     randomize mice into treatment groups (n=10 per group).
  - Group 1 (Vehicle Control): Administer vehicle orally (daily) and isotype control antibody intraperitoneally (e.g., twice weekly).
  - Group 2 (LY3381916 Monotherapy): Administer LY3381916 orally (e.g., 50-100 mg/kg, daily) and isotype control antibody.
  - Group 3 (Anti-PD-L1 Monotherapy): Administer vehicle orally and anti-PD-L1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly).
  - Group 4 (Combination Therapy): Administer LY3381916 orally and anti-PD-L1 antibody at the same doses and schedules as the monotherapy groups.
- Monitoring and Endpoints:
  - Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
  - Monitor body weight 2-3 times per week as an indicator of toxicity.



- At the end of the study (e.g., when tumors in the control group reach a predetermined size or at a specified time point), euthanize mice and excise tumors for further analysis.
- Record final tumor weights.

# Pharmacodynamic Analysis: Measurement of Tryptophan and Kynurenine

This protocol outlines the measurement of tryptophan and kynurenine levels in plasma and tumor tissue to assess the pharmacodynamic effect of **LY3381916**.[1][10]

#### Materials:

- Plasma and tumor samples from the in vivo study.
- Reagents for sample preparation (e.g., perchloric acid for protein precipitation).
- High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry detector.[1]
- Tryptophan and kynurenine standards.

#### Procedure:

- Sample Preparation:
  - Plasma: Thaw plasma samples on ice. Precipitate proteins by adding an equal volume of cold perchloric acid (e.g., 10%). Vortex and centrifuge at high speed. Collect the supernatant.
  - Tumor Tissue: Homogenize a known weight of tumor tissue in a suitable buffer. Precipitate proteins as described for plasma.
- HPLC Analysis:
  - Inject the prepared samples and standards onto the HPLC system.
  - Separate tryptophan and kynurenine using a suitable column and mobile phase.



- Detect and quantify the analytes based on their retention times and peak areas compared to the standard curves.[1]
- The kynurenine/tryptophan ratio can be calculated as a measure of IDO1 activity.

# **Immune Profiling by Flow Cytometry**

This protocol describes the analysis of immune cell populations within the tumor microenvironment to assess the immunological effects of the combination therapy.[2][15]

#### Materials:

- Freshly excised tumors from the in vivo study.
- Enzymes for tumor dissociation (e.g., collagenase, DNase).
- Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, Gr-1).
- Flow cytometer.

#### Procedure:

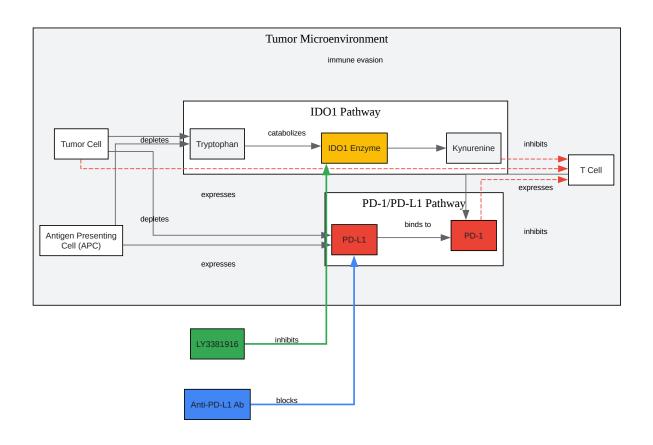
- Preparation of Single-Cell Suspensions from Tumors:
  - Mince the tumor tissue into small pieces.
  - Digest the tissue with a cocktail of enzymes (e.g., collagenase D and DNase I) at 37°C with agitation.
  - Filter the cell suspension through a 70 μm cell strainer to remove debris.
  - Lyse red blood cells using a lysis buffer.
  - Wash and resuspend the cells in a suitable buffer (e.g., FACS buffer).
- Antibody Staining:
  - Count the cells and aliquot approximately 1 x 10<sup>6</sup> cells per tube.



- Block Fc receptors with an anti-CD16/32 antibody.
- Incubate the cells with a cocktail of fluorescently labeled antibodies targeting the immune cell populations of interest.
- For intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
- Wash the cells to remove unbound antibodies.
- Flow Cytometry Analysis:
  - Acquire the stained samples on a flow cytometer.
  - Analyze the data using appropriate software to quantify the different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells, macrophages).

# **Visualizations**

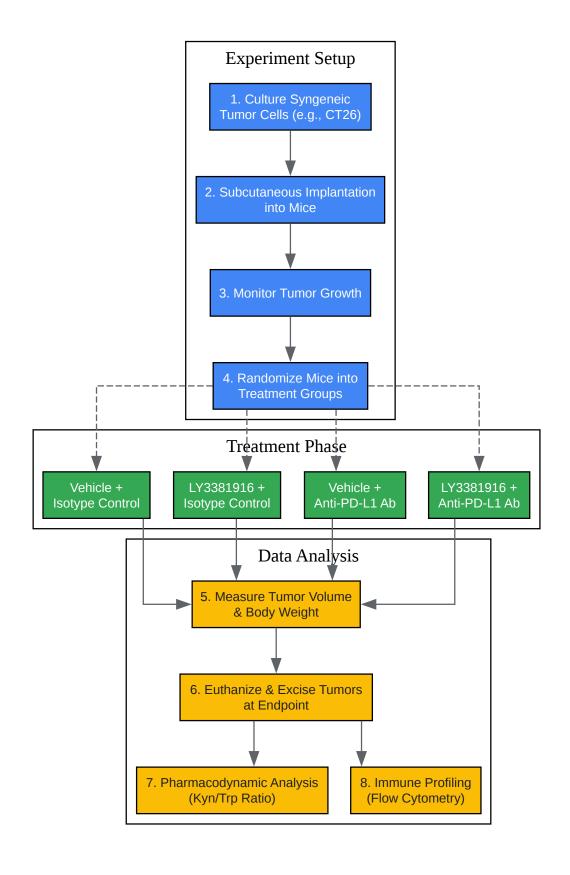




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Caption: Combined inhibition of IDO1 and PD-L1 pathways.

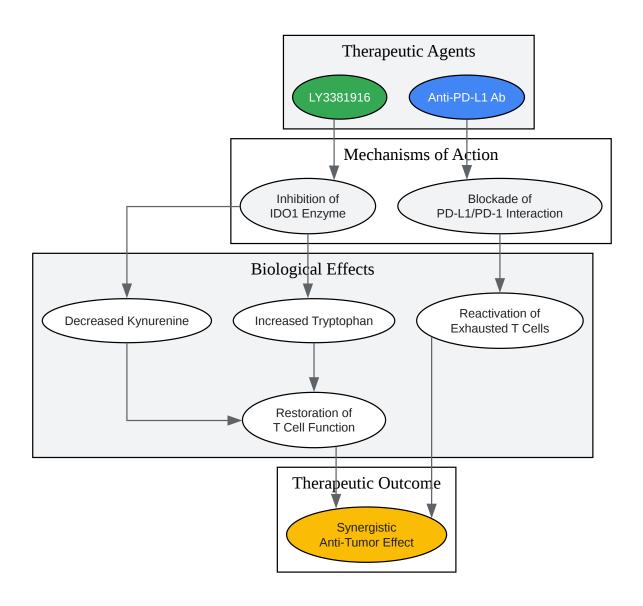




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Caption: In vivo experimental workflow.





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Caption: Logical relationship of synergistic anti-tumor effect.

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